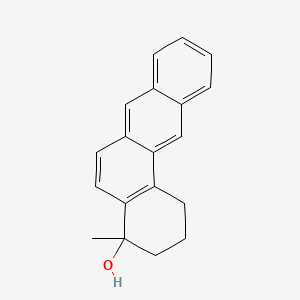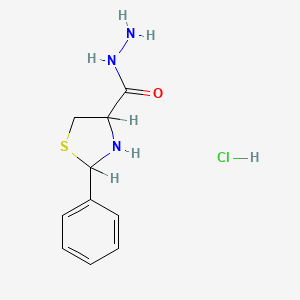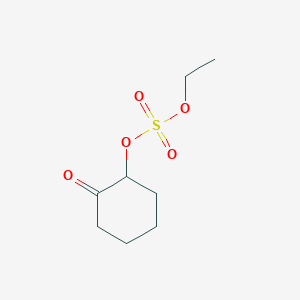
Ethyl 2-oxocyclohexyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxocyclohexyl sulfate is an organic compound with the molecular formula C8H14O5S It is a derivative of cyclohexanone, featuring an ethyl group and a sulfate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-oxocyclohexyl sulfate can be synthesized through the reaction of cyclohexanone with ethyl sulfate under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the sulfate ester. The reaction proceeds through the nucleophilic attack of the cyclohexanone on the ethyl sulfate, followed by the elimination of water to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-oxocyclohexyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfate ester to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxocyclohexyl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-oxocyclohexyl sulfate involves its interaction with various molecular targets. The sulfate ester group can undergo hydrolysis to release the active cyclohexanone derivative, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the presence of the ethyl group and the sulfate ester, which can modulate its chemical behavior and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-oxocyclohexyl sulfate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexanone sulfate: Lacks the ethyl group, resulting in different chemical properties.
Ethyl 2-oxocyclopentyl sulfate: Contains a cyclopentane ring instead of a cyclohexane ring, leading to variations in reactivity and stability.
Eigenschaften
CAS-Nummer |
95258-04-1 |
|---|---|
Molekularformel |
C8H14O5S |
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
ethyl (2-oxocyclohexyl) sulfate |
InChI |
InChI=1S/C8H14O5S/c1-2-12-14(10,11)13-8-6-4-3-5-7(8)9/h8H,2-6H2,1H3 |
InChI-Schlüssel |
FSDYJGCNPNKAPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)OC1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


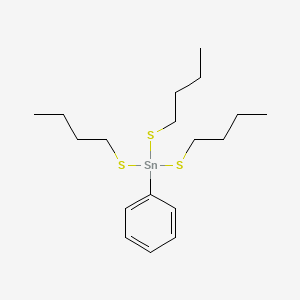
![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)
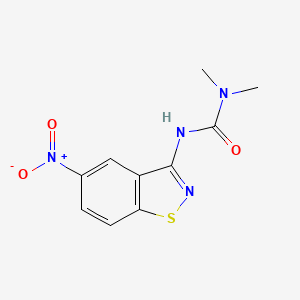
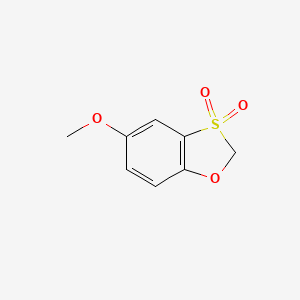
![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)

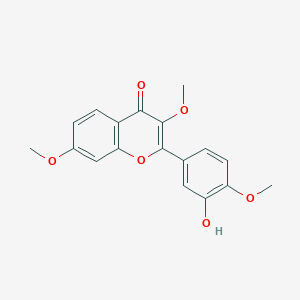


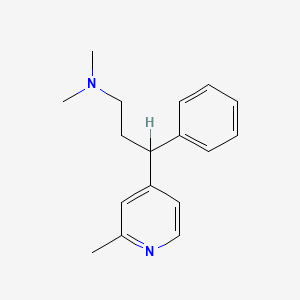
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
